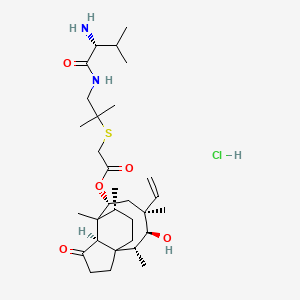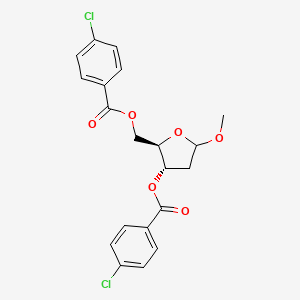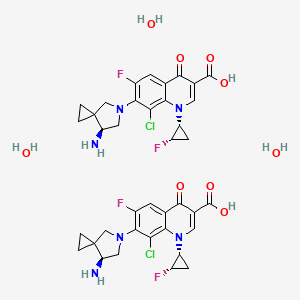
Valnemulin (Hydrochloride)
Übersicht
Beschreibung
Valnemulin (Hydrochloride) is a useful research compound. Its molecular formula is C31H53ClN2O5S and its molecular weight is 601.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Valnemulin (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valnemulin (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects : Valnemulin has been studied for its anti-inflammatory effects in vitro. It inhibits the production of nitric oxide, prostaglandin E2, tumour necrosis factor-alpha, interleukin-6, and increases interleukin-10 production. It also inhibits inducible nitric oxide synthase and cyclooxygenase-2 protein expression and blocks LPS-induced NF-kappaB translocation and MAPK phosphorylation, indicating potential therapeutic anti-inflammatory effects (Zhang et al., 2009).
Metabolite Profiling : Research into the in vitro and in vivo metabolite profiling of valnemulin in rats, chickens, swines, goats, and cows has identified numerous metabolites, providing insights into its biotransformation and main metabolic pathways (Yang et al., 2014).
Formulation Development : Studies have been conducted on developing valnemulin hydrochloride enteric pellets and taste-masking granules, enhancing its clinical use, palatability, and oral bioavailability (Liang-zhu, 2011; Liang et al., 2021)(Liang et al., 2021).
Clinical Efficacy in Veterinary Medicine : Various studies have shown the effectiveness of valnemulin hydrochloride in treating swine diseases like enzootic pneumonia, epizootic rabbit enteropathy, and porcine proliferative enteritis, demonstrating its significant clinical curative effect in animals (Cong-ming, 2010; Dip et al., 2015; Liang-zhu, 2012)(Dip et al., 2015)(Liang-zhu, 2012).
Pleuromutilin Antibiotics and Resistance : Valnemulin, being a pleuromutilin antibiotic, is used primarily for pigs and other food-producing animals. Concerns about resistance to pleuromutilins like valnemulin and tiamulin in animal pathogens highlight the need for responsible use and monitoring (van Duijkeren et al., 2014).
Pharmacokinetics and Pharmacodynamics : Studies focusing on pharmacokinetic/pharmacodynamic profiles of valnemulin in animal models, like chickens, provide foundations for its usage in treating infections like Mycoplasma gallisepticum (Xiao et al., 2015).
Development of New Forms and Stability Studies : Research into new forms of valnemulin, like hydrogen fumarate and hydrogen tartrate, has been done to improve stability and overcome limitations like instability and irritating odor (Zhu et al., 2016; Zhu et al., 2019)(Zhu et al., 2019).
Antibiotic Resistance Mechanisms : Studies have identified mutations in ribosomal RNA and proteins that confer resistance to valnemulin and other antibiotics, offering insights into resistance mechanisms in pathogens (Long et al., 2009).
Transdermal Applications and Antibacterial Effects : Research on transdermal drug release of valnemulin hydrochloride ointments and their effectiveness against infections, like those caused by S. aureus, shows the potential for topical applications (Jiang-me, 2014).
Preventive Effects on Lung Injury : Valnemulin has been shown to have preventive effects on lipopolysaccharide-induced acute lung injury in mice, reducing inflammatory responses and tissue injury (Chen et al., 2010).
Rapid Detection Methods : Development of rapid detection methods for valnemulin, such as monoclonal antibody-based paper sensors, helps in monitoring its use in food animals (Na et al., 2020).
Synthesis Methods : Studies on the synthesis of valnemulin hydrochloride from starting materials like pleuromutilin, and exploring efficient synthesis routes, are important for its industrial production (Qian-ru, 2009; Zheng, 2010)(Zheng, 2010).
In Vitro Susceptibility Studies : Research on the in vitro susceptibility of Mycoplasma strains to valnemulin and its development of resistance informs its effective use in treating infections in animals (Hannan et al., 1997).
Eigenschaften
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-BYQJSTECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133868-46-9 | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-(morpholine-4-carbonyl)-1,1-dioxothian-4-yl]carbamate](/img/structure/B7949465.png)


![(7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949493.png)

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B7949502.png)
![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)


![N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]-2-propanesulfonamide](/img/structure/B7949548.png)
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
